molecular formula C13H22N4O B6082964 N-[1-(4-isopropyl-4H-1,2,4-triazol-3-yl)ethyl]cyclopentanecarboxamide

N-[1-(4-isopropyl-4H-1,2,4-triazol-3-yl)ethyl]cyclopentanecarboxamide

Cat. No. B6082964
M. Wt: 250.34 g/mol
InChI Key: LBQWWCUEXVVKCH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[1-(4-isopropyl-4H-1,2,4-triazol-3-yl)ethyl]cyclopentanecarboxamide, also known as CPTP, is a novel compound that has gained attention in the scientific community due to its potential applications in various fields. The compound has been synthesized using different methods, and its mechanism of action has been studied in detail. In

Mechanism of Action

N-[1-(4-isopropyl-4H-1,2,4-triazol-3-yl)ethyl]cyclopentanecarboxamide has been shown to act as a positive allosteric modulator of the gamma-aminobutyric acid (GABA) receptor. GABA is the main inhibitory neurotransmitter in the brain, and its receptor is a target for many drugs used to treat anxiety and epilepsy. N-[1-(4-isopropyl-4H-1,2,4-triazol-3-yl)ethyl]cyclopentanecarboxamide enhances the binding of GABA to the receptor, leading to increased inhibition of neuronal activity.
Biochemical and Physiological Effects:
N-[1-(4-isopropyl-4H-1,2,4-triazol-3-yl)ethyl]cyclopentanecarboxamide has been shown to have several biochemical and physiological effects, including improved cognitive function, reduced anxiety, and anticonvulsant activity. N-[1-(4-isopropyl-4H-1,2,4-triazol-3-yl)ethyl]cyclopentanecarboxamide has also been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest.

Advantages and Limitations for Lab Experiments

N-[1-(4-isopropyl-4H-1,2,4-triazol-3-yl)ethyl]cyclopentanecarboxamide has several advantages for lab experiments, including its high purity, stability, and low toxicity. However, N-[1-(4-isopropyl-4H-1,2,4-triazol-3-yl)ethyl]cyclopentanecarboxamide is relatively expensive, and its synthesis requires specialized equipment and expertise.

Future Directions

There are several future directions for the study of N-[1-(4-isopropyl-4H-1,2,4-triazol-3-yl)ethyl]cyclopentanecarboxamide, including the development of new derivatives with improved efficacy and safety profiles, the investigation of its potential applications in other neurological disorders, and the study of its mechanism of action at the molecular level. Additionally, more research is needed to determine the optimal dosage and administration of N-[1-(4-isopropyl-4H-1,2,4-triazol-3-yl)ethyl]cyclopentanecarboxamide for therapeutic use.

Synthesis Methods

N-[1-(4-isopropyl-4H-1,2,4-triazol-3-yl)ethyl]cyclopentanecarboxamide has been synthesized using different methods, including the reaction of cyclopentanecarboxylic acid with 4-isopropyl-1,2,4-triazol-3-amine in the presence of N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The reaction yields N-[1-(4-isopropyl-4H-1,2,4-triazol-3-yl)ethyl]cyclopentanecarboxamide with a purity of 95%. Other methods include the reaction of cyclopentanecarboxylic acid chloride with 4-isopropyl-1,2,4-triazol-3-amine in the presence of triethylamine (TEA) and dimethylformamide (DMF).

Scientific Research Applications

N-[1-(4-isopropyl-4H-1,2,4-triazol-3-yl)ethyl]cyclopentanecarboxamide has potential applications in various scientific fields, including neuroscience, cancer research, and drug discovery. In neuroscience, N-[1-(4-isopropyl-4H-1,2,4-triazol-3-yl)ethyl]cyclopentanecarboxamide has been shown to improve cognitive function in animal models of Alzheimer's disease. In cancer research, N-[1-(4-isopropyl-4H-1,2,4-triazol-3-yl)ethyl]cyclopentanecarboxamide has been shown to inhibit the growth of cancer cells in vitro and in vivo. In drug discovery, N-[1-(4-isopropyl-4H-1,2,4-triazol-3-yl)ethyl]cyclopentanecarboxamide has been used as a lead compound to design new drugs with improved efficacy and safety profiles.

properties

IUPAC Name

N-[1-(4-propan-2-yl-1,2,4-triazol-3-yl)ethyl]cyclopentanecarboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22N4O/c1-9(2)17-8-14-16-12(17)10(3)15-13(18)11-6-4-5-7-11/h8-11H,4-7H2,1-3H3,(H,15,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBQWWCUEXVVKCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C=NN=C1C(C)NC(=O)C2CCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[1-(4-propan-2-yl-1,2,4-triazol-3-yl)ethyl]cyclopentanecarboxamide

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